

The Pharmacological Profile of (+)-Butaclamol Hydrochloride: An In-depth Technical Guide

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Compound of Interest

Compound Name: (+)-Butaclamol hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Butaclamol hydrochloride is a potent antipsychotic agent that has been instrumental in the characterization of dopamine and sigma receptors. This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinities, functional activities, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are provided to facilitate further research and drug development efforts.

Introduction

(+)-Butaclamol is a rigid, tricyclic benzocyclohepta-pyridoisoquinoline derivative that exhibits high stereoselectivity in its biological actions. The (+)-enantiomer is the pharmacologically active form, demonstrating potent antagonism at dopamine D2-like receptors and significant affinity for sigma receptors.^{[1][2]} Its potent and specific binding properties have made it a valuable research tool for elucidating the role of these receptor systems in neuropsychiatric disorders. This document serves as a detailed technical resource on the pharmacological characteristics of **(+)-Butaclamol hydrochloride**.

Receptor Binding Profile

The affinity of **(+)-Butaclamol hydrochloride** for various neurotransmitter receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation

constants (Ki) are summarized in the tables below.

Table 1: Dopamine Receptor Binding Affinities of (+)-Butaclamol

Receptor Subtype	Radioligand	Tissue/Cell Line	Ki (nM)	Reference
D1	[3H]SCH 23390	Non-human primate caudate-putamen	~100 (Least selective)	[3]
D2	[3H]Spiperone	Rat Striatum	0.66 - 2.84	[4]
D2	[3H]Spiperone	CHO-K1 cells expressing rat D2L receptor	Kd: 0.0215	[2]
D3	[3H]Spiperone	Not Specified	-	[4]
D4	[125I]L-750,667	hD4 HEK cells	>100	[5]

Note: A lower Ki value indicates a higher binding affinity.

Table 2: Sigma Receptor Binding Affinities of (+)-Butaclamol

Receptor Subtype	Radioligand	Tissue/Cell Line	Ki (nM)	Reference
Sigma-1	--INVALID-LINK-- -Pentazocine	Guinea pig liver	-	[6]
Sigma-2	[3H]DTG	Rat liver	-	[6]

Note: Specific Ki values for (+)-Butaclamol at sigma receptors were not consistently found across the literature, though its high affinity is widely acknowledged.

Functional Activity

(+)-Butaclamol hydrochloride functions as a potent antagonist at dopamine D2-like receptors. This has been demonstrated in various functional assays that measure the downstream consequences of receptor activation.

Table 3: Functional Antagonism of (+)-Butaclamol at Dopamine D2 Receptors

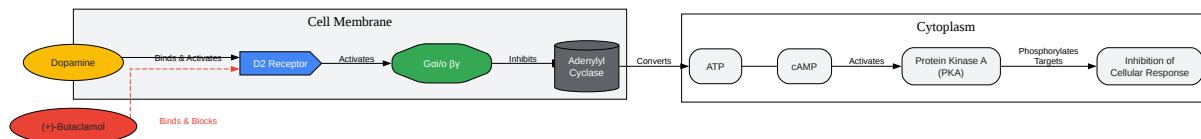
Assay Type	Cell Line	Measured Effect	IC50/EC50 (nM)	Reference
cAMP Accumulation Assay	CHO cells expressing human D2short receptor	Potentiation of forskolin-stimulated cAMP	-	[7]
Luciferase Reporter Gene Assay	CHO cells expressing rat D2L receptor	Inhibition of forskolin-stimulated luciferase expression	Potent antagonist	[2]

Signaling Pathways

(+)-Butaclamol exerts its pharmacological effects by modulating specific intracellular signaling cascades through its interaction with dopamine and sigma receptors.

Dopamine D2 Receptor Signaling Pathway

As a D2 receptor antagonist, (+)-Butaclamol blocks the canonical G_{o/i/o}-coupled signaling pathway. This prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels. It also blocks dopamine-mediated activation of other downstream effectors such as inwardly rectifying potassium channels (GIRKs) and inhibition of voltage-gated calcium channels.

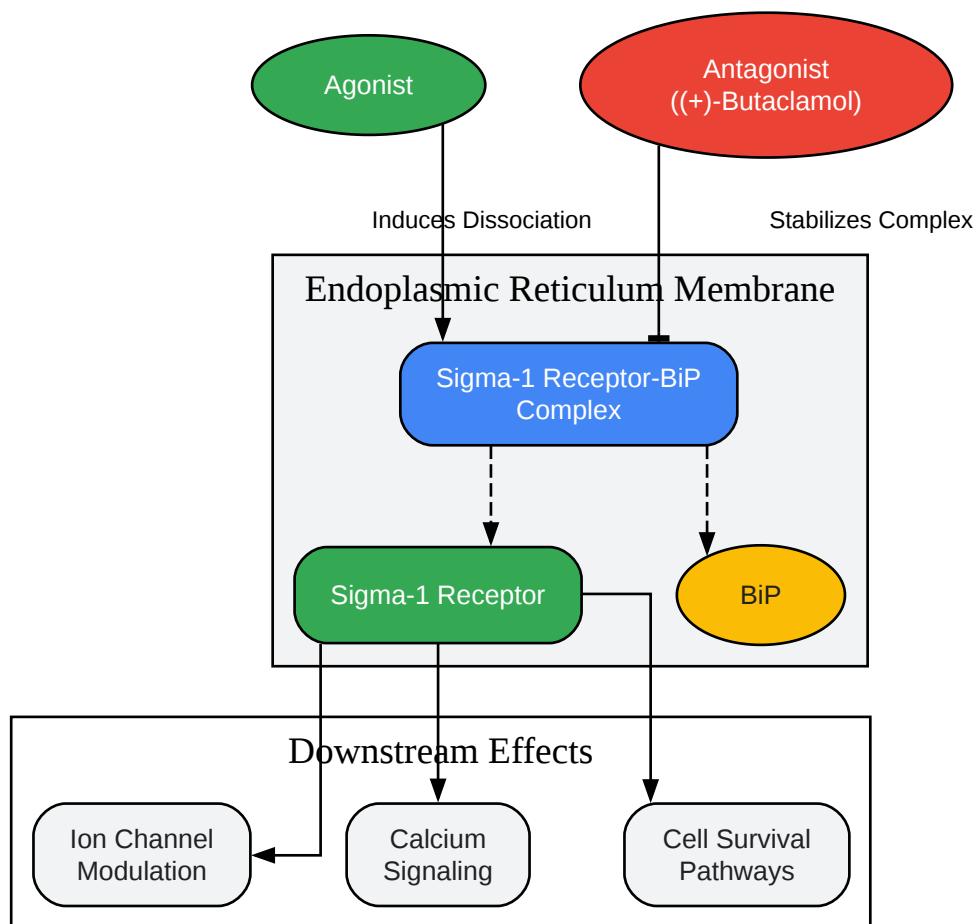


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Dopamine D2 Receptor Antagonism by (+)-Butaclamol.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondria interface. It interacts with various proteins to modulate cellular stress responses and calcium signaling. Ligands can either act as agonists, promoting the dissociation of the sigma-1 receptor from its binding partner BiP (Binding immunoglobulin protein), or as antagonists, stabilizing the sigma-1 receptor-BiP complex.

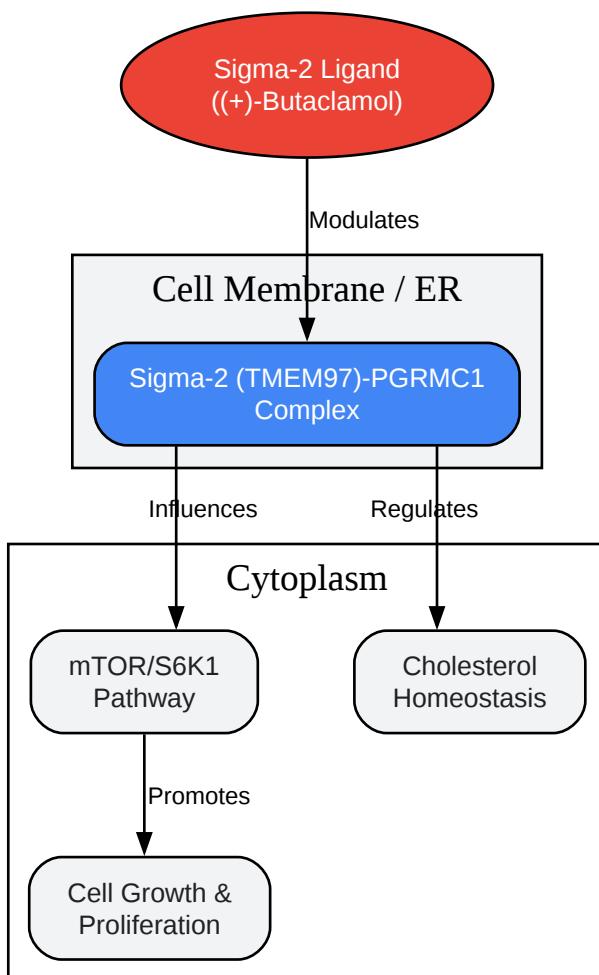


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Sigma-1 Receptor Signaling Modulation.

Sigma-2 Receptor (TMEM97) Signaling

The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is involved in cholesterol homeostasis and the regulation of cell proliferation.^[8] It forms a complex with progesterone receptor membrane component 1 (PGRMC1) and can influence signaling pathways such as the mTOR/S6K1 pathway, which is crucial for cell growth and survival.^[9]



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Sigma-2 Receptor (TMEM97) Signaling Pathway.

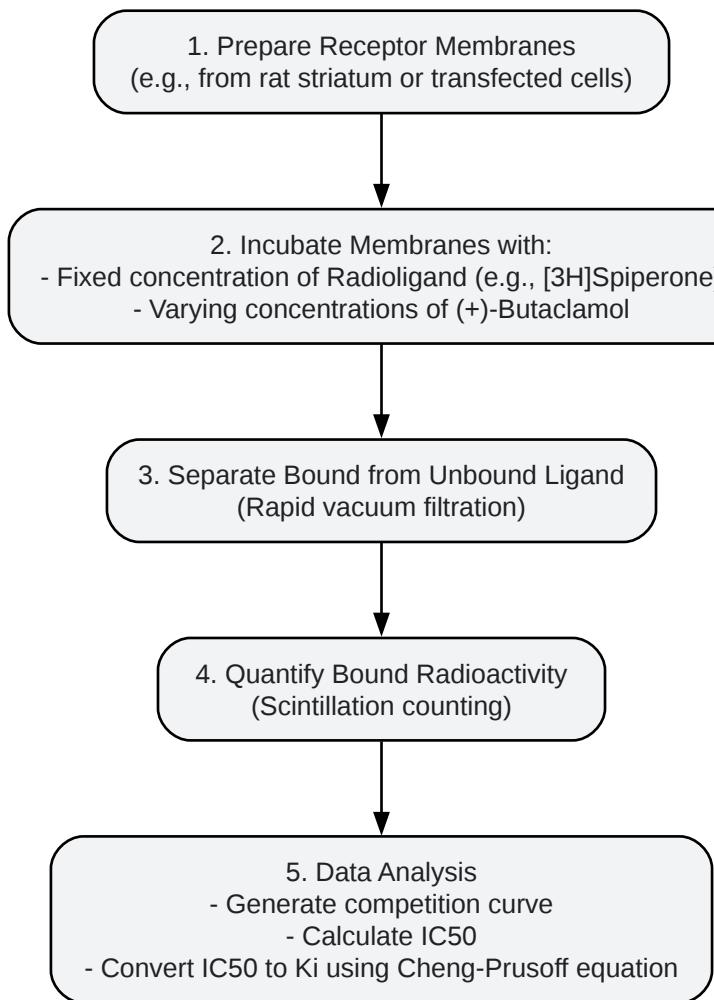
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of **(+)-Butaclamol hydrochloride**.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (K_i) of (+)-Butaclamol for a specific receptor.[10][11]

Workflow:



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Radioligand Binding Assay Workflow.

Detailed Methodology:

- **Membrane Preparation:** Homogenize tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and large debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
- **Binding Assay:** In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the appropriate radioligand (typically at or below its K_d value), and a range

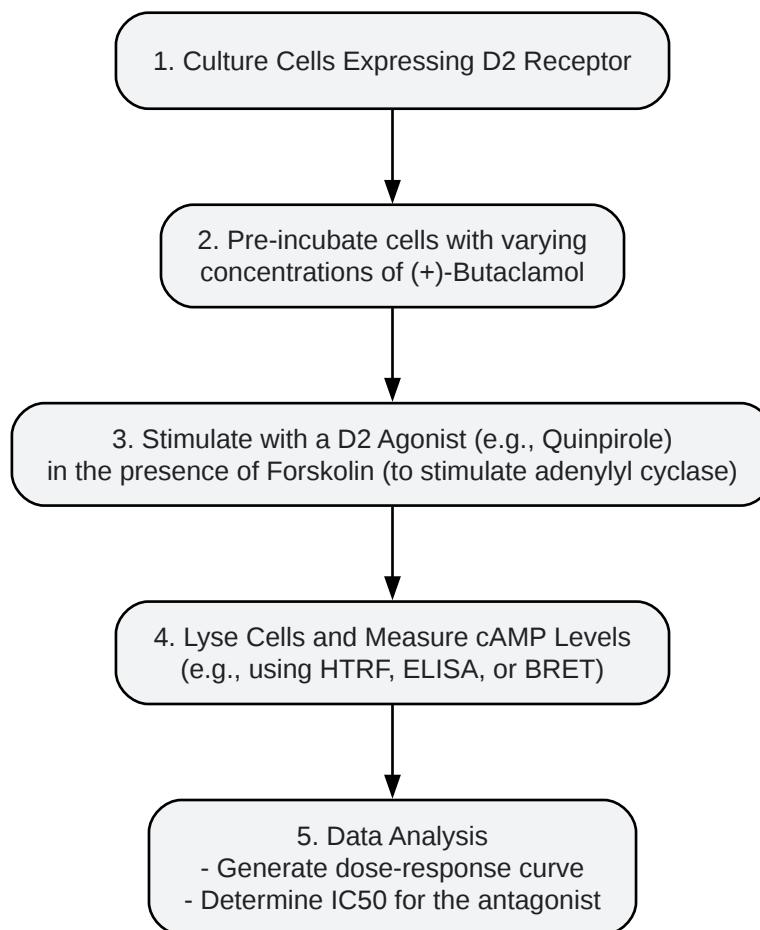
of concentrations of **(+)-Butaclamol hydrochloride**. For determining non-specific binding, use a high concentration of a known competing ligand.

- Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
- Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethylenimine to reduce non-specific binding. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of (+)-Butaclamol that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay determines the functional antagonism of (+)-Butaclamol at Gαi/o-coupled receptors like the D2 receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.[12][13]

Workflow:



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cAMP Accumulation Assay Workflow.

Detailed Methodology:

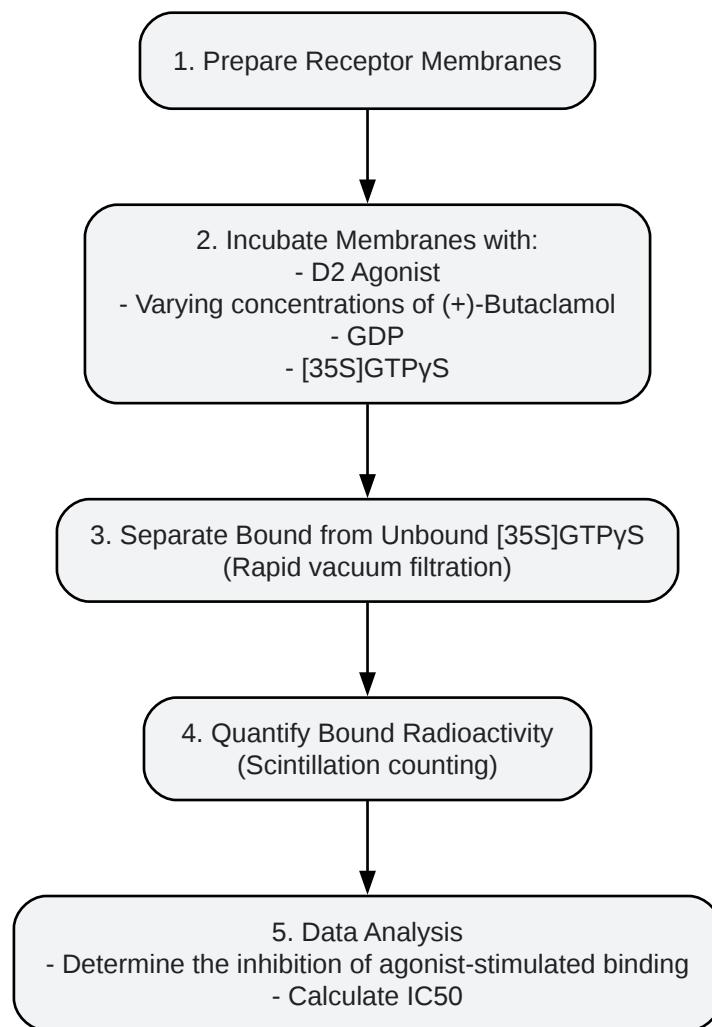
- Cell Culture: Plate cells stably expressing the dopamine D2 receptor (e.g., CHO or HEK293 cells) in a multi-well plate and grow to a suitable confluence.
- Assay Procedure:
 - Wash the cells with serum-free medium or a suitable assay buffer.
 - Pre-incubate the cells with various concentrations of **(+)-Butaclamol hydrochloride** for a defined period.

- Add a fixed concentration of a D2 receptor agonist (e.g., quinpirole) along with a stimulator of adenylyl cyclase, such as forskolin.
- Incubate for a specified time to allow for cAMP production.
- cAMP Measurement: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF, FRET, or AlphaScreen) or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: Plot the measured cAMP levels against the logarithm of the (+)-Butaclamol concentration. Fit the data to determine the IC₅₀ value, representing the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.

[³⁵S]GTPyS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor. For an antagonist like (+)-Butaclamol, it is used to measure its ability to block agonist-stimulated [³⁵S]GTPyS binding.[14][15]

Workflow:



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[35S]GTPyS Binding Assay Workflow.

Detailed Methodology:

- Membrane Preparation: Prepare cell membranes containing the D2 receptor as described for the radioligand binding assay.
- Assay Incubation: In an assay buffer containing MgCl₂ and GDP, incubate the membranes with a fixed concentration of a D2 receptor agonist. To this, add varying concentrations of **(+)-Butaclamol hydrochloride**.
- Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPyS.

- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.
- Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters and wash with ice-cold buffer.
- Quantification and Analysis: Measure the amount of bound [35S]GTPyS using a scintillation counter. Determine the concentration of (+)-Butaclamol that inhibits 50% of the agonist-stimulated [35S]GTPyS binding (IC50).

Conclusion

(+)-Butaclamol hydrochloride is a well-characterized pharmacological tool with high affinity and antagonist activity at dopamine D2-like receptors, and significant interactions with sigma receptors. Its stereoselective nature and potent effects have been crucial for advancing our understanding of these receptor systems. The data and protocols presented in this guide provide a comprehensive resource for researchers in neuroscience and drug discovery, facilitating the continued investigation of dopaminergic and sigma receptor-mediated signaling in health and disease.

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